2-Bromo-6-methoxy-alpha-(phenethylamino)-p-cresol hydrochloride
Description
2-Bromo-6-methoxy-alpha-(phenethylamino)-p-cresol hydrochloride (CAS 68398-10-7) is a synthetic brominated cresol derivative with the molecular formula C₁₈H₂₂BrNO₂·HCl and a molecular weight of 400.78 g/mol . Structurally, it features:
- A p-cresol backbone (4-methylphenol) with a bromine atom at position 3.
- A methoxy group (-OCH₃) at position 4.
- A phenethylamino moiety (N-phenethyl group) substituted at the alpha position of the cresol ring.
Acute toxicity studies in mice report an oral LDL₀ (lowest published lethal dose) of 300 mg/kg, indicating moderate toxicity .
Properties
CAS No. |
68398-03-8 |
|---|---|
Molecular Formula |
C16H19BrClNO2 |
Molecular Weight |
372.7 g/mol |
IUPAC Name |
(3-bromo-4-hydroxy-5-methoxyphenyl)methyl-(2-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C16H18BrNO2.ClH/c1-20-15-10-13(9-14(17)16(15)19)11-18-8-7-12-5-3-2-4-6-12;/h2-6,9-10,18-19H,7-8,11H2,1H3;1H |
InChI Key |
IVOKVCABUIWSDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C[NH2+]CCC2=CC=CC=C2)Br)O.[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
2C-B (CAS 66142-81-2) is a phenethylamine derivative with structural similarities but distinct functional properties:
- Substituents : Bromine at position 4, methoxy groups at positions 2 and 5.
- Backbone : Phenethylamine (lacks the cresol methyl group).
- Pharmacology : Acts as a psychedelic serotonin receptor agonist, unlike the cresol derivative, which lacks documented psychoactivity .
p-Cresol (4-Methylphenol)
- Substituents : Methyl group at position 4.
- Toxicity: Induces dose-dependent necrosis in renal tubular cells by disrupting membrane permeability .
Other Brominated Cresols
Toxicity and Pharmacokinetics
- Target Compound: The phenethylamino group and bromine substituent likely enhance lipophilicity, promoting tissue penetration but increasing acute toxicity (LDL₀ = 300 mg/kg) .
- 2C-B: Despite structural similarities, 2C-B’s dimethoxy groups and phenethylamine backbone facilitate 5-HT₂A receptor binding, leading to hallucinogenic effects absent in the target compound .
- p-Cresol : Lacks halogenation, resulting in lower molecular weight and faster renal clearance. Its cytotoxicity arises from membrane disruption rather than receptor interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
